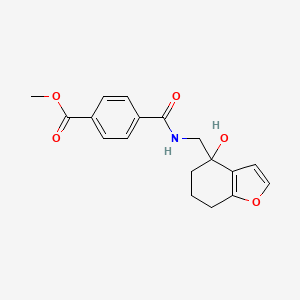
Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound belonging to the benzofuran family. This compound features a benzofuran ring system substituted with a hydroxyl group and a carbamoylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzofurans or carbamates.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology: Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate has been studied for its antimicrobial properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient in treatments for various diseases.
Industry: The compound's unique chemical properties make it valuable in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism by which Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the carbamoylbenzoate moiety play crucial roles in these interactions, influencing the compound's biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenylcarbamate: A structurally related compound with potential antimicrobial properties.
4-Hydroxybenzofuran derivatives: Other benzofuran derivatives with varying substituents and biological activities.
Uniqueness: Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKAHDKTRIGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














